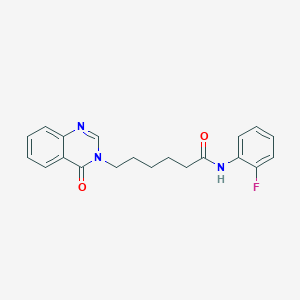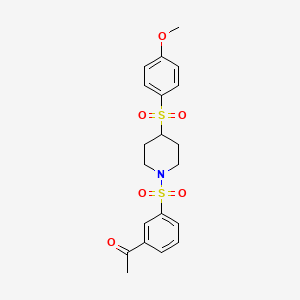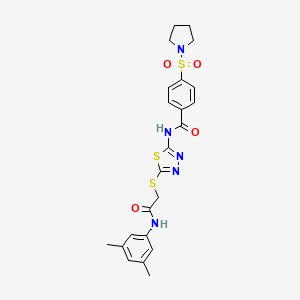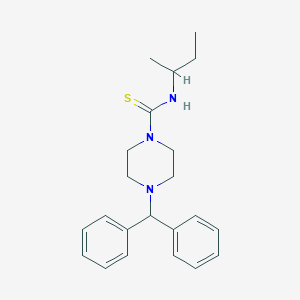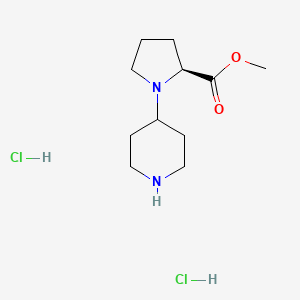
Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride is a synthetic chemical compound often used in scientific research. Its structure comprises a piperidine ring and a pyrrolidine ring, making it a molecule of interest in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride typically involves several steps:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials like piperidine and pyrrolidine derivatives.
Reactions: : Multiple reactions, including alkylation, esterification, and chlorination, are sequentially carried out under controlled conditions. These may involve reagents such as alkyl halides, acids, and base catalysts.
Purification: : The resulting compound is purified using techniques like recrystallization and chromatography.
Industrial Production Methods
On an industrial scale, the production might include:
Optimized Reaction Conditions: : Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize waste.
Automated Processes: : Using automated systems and reactors to control temperature, pH, and reaction times more precisely.
Large-scale Purification: : Utilizing industrial-scale purification methods, including crystallization and distillation, to obtain the desired product in bulk.
化学反应分析
Types of Reactions
Oxidation: : Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride can undergo oxidation reactions, typically yielding oxidized derivatives with modified functional groups.
Reduction: : It can be reduced to simpler derivatives or to alter the electronic properties of the molecule.
Substitution: : The compound can undergo nucleophilic substitution reactions to replace functional groups or atoms with others, altering its chemical properties.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Involvement of nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation and reduction reactions typically yield derivatives with altered functional groups, which may further be explored for their unique properties.
Substitution reactions produce compounds with new functional groups, enhancing the molecule’s utility in various applications.
科学研究应用
Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride finds applications in several scientific fields:
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Analytical Chemistry: : Employed in the development of analytical techniques to detect and quantify similar compounds.
Biology
Biochemical Research: : Studied for its interaction with various biomolecules, aiding in the understanding of biochemical pathways.
Molecular Biology: : Utilized in the study of molecular interactions and enzyme mechanisms.
Medicine
Pharmacology: : Investigated for its potential effects on biological systems, contributing to drug discovery and development.
Clinical Research: : Explored for its possible therapeutic applications in treating diseases or conditions.
Industry
Chemical Manufacturing: : Used in the production of other valuable chemicals.
Material Science: : Studied for its properties that may contribute to the development of new materials.
作用机制
Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride exerts its effects through specific molecular interactions:
Molecular Targets: : Targets specific proteins or enzymes, influencing their activity.
Pathways Involved: : Modulates biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
When compared to similar compounds, Methyl (2S)-1-(piperidin-4-YL)pyrrolidine-2-carboxylate dihydrochloride exhibits unique properties:
Structural Differences: : Variations in the piperidine and pyrrolidine rings’ configuration can significantly affect its reactivity and interaction with other molecules.
Functional Variability: : Similar compounds, such as other piperidine or pyrrolidine derivatives, may not possess the same reactivity or specificity in biochemical applications.
List of Similar Compounds
Piperidine-4-carboxylate: : Another piperidine derivative with different functional groups.
Pyrrolidine-2-carboxylate: : Similar backbone but varies in substituents.
1-(Piperidin-4-YL)pyrrolidine: : Lacks the ester group, leading to different chemical behavior.
This comprehensive overview provides a detailed insight into this compound, highlighting its significance in various scientific fields and distinguishing its unique characteristics. Fascinating stuff, right?
属性
IUPAC Name |
methyl (2S)-1-piperidin-4-ylpyrrolidine-2-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;;/h9-10,12H,2-8H2,1H3;2*1H/t10-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSABMXMIYJAG-XRIOVQLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
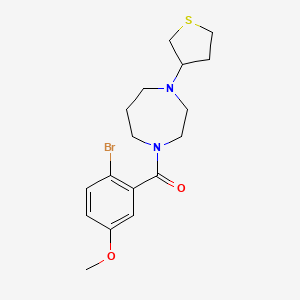
![Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate](/img/structure/B2883836.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2883837.png)
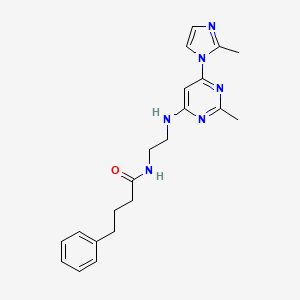

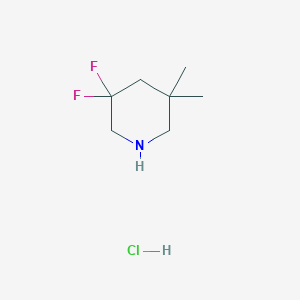
![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)
![5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol](/img/structure/B2883849.png)
![6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2883850.png)

